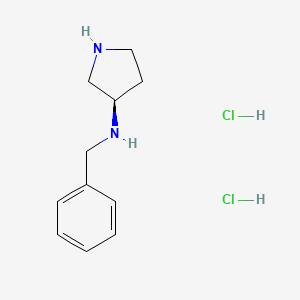

(R)-N-Benzylpyrrolidin-3-amine 2HCl

Description

Significance of Chiral Amines in Asymmetric Transformations

Chiral amines are indispensable in asymmetric synthesis, serving a multitude of functions that enable the creation of enantiomerically pure compounds. sigmaaldrich.comnih.gov These compounds are crucial as many pharmaceuticals and biologically active molecules derive their specific therapeutic effects from their precise three-dimensional structure. nih.gov The presence of a chiral amine fragment is a common feature in approximately 40-45% of small-molecule pharmaceuticals. nih.gov

The utility of chiral amines spans several key areas in asymmetric synthesis:

Catalysis: Chiral amines can act as catalysts themselves, promoting reactions with high stereoselectivity. They can function as nucleophilic catalysts or as bases. For instance, in aminocatalysis, a primary or secondary amine on a chiral scaffold can react with a carbonyl compound to form intermediate enamines or iminium ions, which then undergo highly stereocontrolled reactions. nih.gov

Chiral Auxiliaries: A chiral amine can be temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, leaving behind an enantiomerically enriched product. nih.gov

Resolving Agents: Chiral amines are widely used to resolve racemic mixtures of acidic compounds through the formation of diastereomeric salts, which can often be separated by crystallization. sigmaaldrich.com

Building Blocks: They are fundamental building blocks for the synthesis of more complex chiral molecules, including natural products and ligands for metal-catalyzed reactions. sigmaaldrich.comnih.gov

The development of transition metal-catalyzed asymmetric hydrogenation is a prime example of the power of chiral ligands, many of which are derived from or incorporate chiral amines, to produce enantioenriched amines with high efficiency. acs.org The direct asymmetric hydrogenation of unsaturated nitrogen-containing compounds is considered a highly efficient and "green" strategy for obtaining optically active amines. acs.org

Contextualization of Pyrrolidine (B122466) Scaffolds in Chiral Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a particularly favored scaffold in chiral chemistry. nih.govnih.gov Its prevalence is notable, ranking as one of the most common nitrogen heterocycles in pharmaceuticals approved by the U.S. Food and Drug Administration. nih.govnih.gov The success of the pyrrolidine scaffold stems from several key features:

Stereogenicity and 3D Structure: The non-planar, puckered conformation of the pyrrolidine ring allows for a well-defined three-dimensional arrangement of substituents. This "pseudorotation" contributes to its ability to effectively control the stereochemical environment around a reactive center. nih.gov The inherent chirality of substituted pyrrolidines makes them excellent candidates for inducing asymmetry. nih.gov

Natural Abundance and Accessibility: The amino acid L-proline, a naturally occurring chiral pyrrolidine, is a readily available and inexpensive starting material for the synthesis of a wide range of chiral catalysts and ligands. nih.gov This accessibility has been a major driver in the rapid development of proline-based organocatalysis. nih.gov

Versatility in Catalysis: The secondary amine within the pyrrolidine ring is a key functional group for aminocatalysis. nih.govbeilstein-journals.org This amine can be readily modified, allowing for the fine-tuning of the catalyst's steric and electronic properties to optimize reactivity and selectivity for different reactions. nih.gov

The pyrrolidine motif is not only a component of small molecule organocatalysts but is also integral to many chiral ligands used in transition metal catalysis, further highlighting its versatility. nih.govacs.org

Research Trajectories Involving Pyrrolidine-Based Chiral Auxiliaries and Catalysts

Research into pyrrolidine-based chiral compounds has evolved significantly, leading to the development of highly efficient and selective catalysts for a broad spectrum of asymmetric transformations.

The journey began with the use of naturally derived pyrrolidines, most notably proline. The pioneering work demonstrating proline's ability to catalyze asymmetric aldol (B89426) reactions marked the birth of modern organocatalysis. nih.gov This discovery opened the door for chemists to design and synthesize a vast number of structurally diverse pyrrolidine-based organocatalysts. mdpi.com

Key research trajectories include:

Modification of the Proline Scaffold: A major avenue of research has involved modifying the proline structure to enhance its catalytic performance. This includes the development of prolinamides and prolinol derivatives. nih.govmdpi.com A significant breakthrough was the independent development by the Jørgensen and Hayashi groups of diarylprolinol silyl (B83357) ethers, which proved to be exceptionally effective organocatalysts for a variety of reactions, including Michael additions and α-functionalizations of aldehydes. nih.govbeilstein-journals.org

C₂-Symmetric Pyrrolidines: 2,5-Disubstituted pyrrolidines with C₂ symmetry have been extensively used as chiral auxiliaries and as core structures in ligands for metal catalysis. nih.govacs.org Their symmetric nature often leads to very high levels of stereocontrol in chemical reactions.

Application in Diverse Reactions: Pyrrolidine-based catalysts have been successfully applied to a wide range of asymmetric reactions. nih.gov An efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes, for example, has been achieved using a catalyst derived from L-proline, yielding products with excellent stereoselectivity. nih.gov Similarly, these catalysts are effective in aldol reactions, Mannich reactions, and Diels-Alder cycloadditions. nih.govnih.govresearchgate.net

The table below provides examples of pyrrolidine-based catalysts and their applications in asymmetric synthesis, illustrating the breadth of their utility.

| Catalyst Type | Example Reaction | Research Finding |

| Proline-derived Diamine | Asymmetric Michael Addition | A catalyst derived from L-proline and (R)-α-methylbenzyl amine was highly effective for the Michael addition of cyclic ketones to β-nitrostyrenes, achieving good yields and excellent stereoselectivity (>99% ee). nih.gov |

| Diarylprolinol Silyl Ethers | Michael Addition of Aldehydes | These catalysts are extremely efficient for the addition of aldehydes to nitroolefins, providing a powerful tool for constructing complex molecules. beilstein-journals.org |

| Prolinamides | Asymmetric Aldol Reaction | Prolinamides have been used as organocatalysts in the asymmetric aldol reaction of isatins with acetone, yielding products in high yields. mdpi.com |

| C₂-Symmetric Pyrrolidines | Chiral Auxiliaries | Trans-2,5-disubstituted pyrrolidines have been widely employed as chiral auxiliaries to control the stereochemistry of a variety of chemical transformations. nih.gov |

The continuous development of new synthetic routes to chiral pyrrolidines and the exploration of their catalytic activity ensure that compounds like (R)-N-Benzylpyrrolidin-3-amine 2HCl remain part of a vibrant and fundamentally important area of chemical research. acs.orgrsc.orgorganic-chemistry.org

Properties

Molecular Formula |

C11H18Cl2N2 |

|---|---|

Molecular Weight |

249.18 g/mol |

IUPAC Name |

(3R)-N-benzylpyrrolidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11;;/h1-5,11-13H,6-9H2;2*1H/t11-;;/m1../s1 |

InChI Key |

DNQLGIHOISKLOE-NVJADKKVSA-N |

Isomeric SMILES |

C1CNC[C@@H]1NCC2=CC=CC=C2.Cl.Cl |

Canonical SMILES |

C1CNCC1NCC2=CC=CC=C2.Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R N Benzylpyrrolidin 3 Amine 2hcl

Enantioselective Synthesis Strategies Towards the (R)-Pyrrolidine Core

The creation of the chiral pyrrolidine (B122466) ring is the foundational step in the synthesis of (R)-N-Benzylpyrrolidin-3-amine 2HCl. Various methodologies have been developed to control the stereochemistry at the C3 position, ensuring the desired (R)-configuration. These strategies can be broadly categorized into chiral pool approaches, asymmetric catalysis, and enantioselective reductions and aminations.

Chiral Pool Approaches and Precursor Derivatization

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For the synthesis of the (R)-pyrrolidine core, precursors like (S)-proline, (R)-phenylglycinol, and various carbohydrates are commonly employed. nih.govmdpi.com

One common strategy involves starting with a derivative of a naturally occurring amino acid. For instance, the synthesis can begin with the reduction of D-alanine to the corresponding amino alcohol, followed by selective protection of the amine. nih.gov Subsequent chemical transformations can then be used to construct the pyrrolidine ring with the desired stereochemistry.

Another approach utilizes (R)-phenylglycinol as a chiral auxiliary. nih.gov Condensation with an appropriate aldehyde, followed by a series of stereocontrolled reactions, can lead to the formation of the trans-2,5-disubstituted pyrrolidine ring. The chiral auxiliary can then be removed to yield the desired enantiomerically pure pyrrolidine derivative. nih.gov

Carbohydrate-derived nitrones also serve as valuable precursors in the synthesis of polyhydroxylated pyrrolidines. nih.gov These starting materials possess inherent chirality, which can be transferred to the final product through a series of chemical modifications.

Asymmetric Catalytic Routes to Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. mdpi.com Several catalytic strategies have been successfully applied to the synthesis of the chiral pyrrolidine core.

Asymmetric [3+2] Cycloadditions: This method involves the reaction of an azomethine ylide with an alkene, catalyzed by a chiral metal complex or an organocatalyst, to form the pyrrolidine ring. mdpi.com The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of the reaction.

Rhodium-Catalyzed C-H Insertion: Davies and coworkers have developed a method utilizing rhodium(II) catalysts for two consecutive C-H insertions to create C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org

Iridium-Catalyzed Annulation: A chiral amine-derived iridacycle complex can catalyze a "borrowing hydrogen" annulation to produce enantioenriched pyrrolidines from simple racemic diols and primary amines. organic-chemistry.org

Nickel/Photoredox Dual Catalysis: An asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides has been developed using a Ni/photoredox dual catalytic system. This method provides access to chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov

Enantioselective Reductions and Aminations in Chiral Pyrrolidine Synthesis

Enantioselective reductions of prochiral ketones and imines, as well as enantioselective aminations, are key strategies for establishing the stereocenter in the pyrrolidine ring.

Asymmetric Hydrogenation: The asymmetric hydrogenation of γ-amino ketones, followed by stereoselective cyclization, is an efficient method for constructing chiral 2-aryl-pyrrolidine pharmacophores. acs.org Iridium catalysts, in particular, have shown high efficiency in the asymmetric hydrogenation of unfunctionalized olefins and imines. ajchem-b.com

Enantioselective Reductive Amination: The reductive amination of a suitable keto-precursor using a chiral catalyst can directly introduce the amine functionality with the desired stereochemistry. For example, an aldehyde can undergo reductive amination with an appropriate amine in the presence of a reducing agent like NaHB(OAc)₃ to yield the desired pyrrolidine derivative in high yield. nih.gov

Enzymatic Transamination: Amine transaminases (ATAs) can be used for the stereoselective transamination of prochiral ketones to produce chiral amines. nih.gov This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Resolution Techniques for Enantiomeric Enrichment

While enantioselective synthesis aims to produce a single enantiomer directly, resolution techniques are often employed to separate a racemic mixture of the desired compound or its precursors.

Diastereomeric Salt Formation and Crystallization

A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. ethz.ch This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Kinetic Resolution Strategies for Chiral Amine Synthesis

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. ethz.ch This results in the enrichment of the less reactive enantiomer.

Enzymatic Kinetic Resolution (EKR): Enzymes, particularly lipases and proteases, are highly effective catalysts for the kinetic resolution of racemic amines and their derivatives. researchgate.netrsc.org For instance, the hydrolysis of a racemic N-protected-3-aminopyrrolidine ester by a lipase (B570770) can selectively hydrolyze one enantiomer, leaving the other enantiomer enriched. nih.gov Bornscheuer and colleagues reported the use of an ω-transaminase from Alcaligenes denitrificans to resolve racemic N-Boc-3-aminopyrrolidine with excellent enantioselectivity. rsc.org

Chromatographic Enantioseparation Methodologies

The resolution of enantiomers is a critical step in the synthesis of optically pure compounds such as this compound. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose, primarily employing chiral stationary phases (CSPs) or chiral derivatizing agents. chiralpedia.comnih.govyoutube.com

Chiral Stationary Phases (CSPs):

CSPs are designed to have differential interactions with the enantiomers of a racemic mixture, leading to their separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are highly effective for the separation of a wide range of chiral compounds, including amines. nih.govnih.govyakhak.org Columns such as Chiralpak® and Chiralcel® are prominent examples. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, resulting in different retention times for each enantiomer. For primary amines, crown ether-based stationary phases have also shown utility. nih.gov The choice of the mobile phase, typically a mixture of an alkane and an alcohol, is crucial and is optimized to achieve the best separation.

Chiral Derivatizing Agents (CDAs):

An alternative approach, known as the indirect method, involves the derivatization of the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.comyoutube.com These diastereomers possess distinct physicochemical properties and can be separated on a conventional achiral stationary phase. chiralpedia.com Common CDAs for amines include reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) and others that can react with the amine functionality. nih.gov A key consideration for this method is that the derivatization reaction must proceed without racemization of the analyte or the CDA. chiralpedia.com

Table 1: Chromatographic Enantioseparation Data for Chiral Amines

| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase Example | Detection Method | Reference |

|---|---|---|---|---|

| Polysaccharide-derived (e.g., Chiralpak® series) | NBD-derivatized chiral aliphatic amines | 2-propanol/hexane mixture | UV and Fluorescence | yakhak.org |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Naphthaldimine derivatives of chiral amines | Not specified | Not specified | nih.gov |

| Crown ether-based (e.g., Crownpak®) | Primary amines | Not specified | Not specified | nih.gov |

Process Optimization and Scalability Considerations in this compound Synthesis

Transitioning a synthetic route from the laboratory to an industrial scale necessitates rigorous process optimization to ensure efficiency, cost-effectiveness, safety, and sustainability. Key areas of focus include maximizing yield and stereoselectivity while adhering to the principles of green chemistry.

Catalyst and Ligand Selection: In asymmetric synthesis, the choice of catalyst and chiral ligand is paramount. For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation is a powerful technique. acs.org Catalysts based on iridium, rhodium, and ruthenium, in combination with chiral phosphine (B1218219) ligands, are commonly used. The structure of the ligand can significantly influence both the reactivity and the enantioselectivity of the reaction. acs.org

Reaction Conditions Optimization: Factors such as solvent, temperature, pressure, and substrate concentration must be carefully optimized. For instance, in asymmetric hydrogenations, the solvent can affect the solubility of the catalyst and substrate, as well as the stability of the catalytic species. Temperature can have a profound impact on enantioselectivity, with lower temperatures often favoring higher enantiomeric excess, albeit at the cost of a slower reaction rate.

Substrate Control: In some cases, modifying the substrate, for example by introducing a specific protecting group, can influence the stereochemical outcome of a reaction. This approach can be used to direct the stereoselectivity of a key transformation.

Continuous Flow Chemistry: The use of continuous flow reactors can offer significant advantages for scalability, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput. rsc.org A continuous flow protocol has been successfully applied to the synthesis of a library of α-chiral pyrrolidines with high yields and diastereocontrol. rsc.org

The integration of green chemistry principles into the synthesis of chiral amines is essential for developing environmentally benign and sustainable manufacturing processes. skpharmteco.comwalisongo.ac.id

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. walisongo.ac.id Catalytic asymmetric hydrogenation is an excellent example of an atom-economical reaction, as it involves the addition of a hydrogen molecule to a substrate.

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. nih.gov Biocatalysis, employing enzymes such as transaminases, offers a green alternative for the synthesis of chiral amines, often proceeding with high stereoselectivity under mild, aqueous conditions. nih.gov

Safer Solvents and Reagents: The selection of solvents and reagents should prioritize those with low toxicity and minimal environmental impact. skpharmteco.com This includes avoiding the use of hazardous substances and exploring the use of greener alternatives. For example, replacing traditional solvents with more environmentally friendly options is a key consideration. skpharmteco.com The development of solvent-free reaction conditions is an even more desirable goal. nih.gov

Energy Efficiency: Synthetic methods should be designed to be energy-efficient. Reactions that can be conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis can sometimes provide a more energy-efficient alternative to conventional heating methods. rsc.org

Table 2: Application of Green Chemistry Principles in Amine Synthesis

| Green Chemistry Principle | Application in Chiral Amine Synthesis | Example/Benefit | Reference |

|---|---|---|---|

| Atom Economy | Designing reactions where most atoms of the reactants are incorporated into the product. | Catalytic asymmetric hydrogenation adds only H2. | walisongo.ac.id |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents. | Enzymes (e.g., transaminases) can provide high stereoselectivity under mild conditions. | nih.gov |

| Safer Solvents | Minimizing or replacing hazardous solvents. | Exploring alternatives to traditional solvents like DMF and NMP. | skpharmteco.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Reduces overall energy consumption of the process. | rsc.org |

Chemical Reactivity and Derivatization Strategies of R N Benzylpyrrolidin 3 Amine 2hcl

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine in (R)-N-Benzylpyrrolidin-3-amine is a key site for a variety of chemical transformations, including acylation and alkylation reactions. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and catalysis. nih.gov

Acylation and Alkylation Reactions of Secondary Amines

Secondary amines, such as the one present in (R)-N-Benzylpyrrolidin-3-amine, readily undergo acylation and alkylation.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride (B1165640), to form an amide. uomustansiriyah.edu.iq This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The resulting amide is generally less nucleophilic than the starting amine. uomustansiriyah.edu.iq

Alkylation of secondary amines with alkyl halides can be challenging to control and may result in a mixture of products, including the tertiary amine and the quaternary ammonium (B1175870) salt. uomustansiriyah.edu.iqmsu.edu The initially formed tertiary amine can compete with the starting secondary amine for the alkylating agent. msu.edulibretexts.org However, under controlled conditions, selective mono-alkylation can be achieved. The use of excess amine can help to minimize polyalkylation. mnstate.edu The Gabriel synthesis and the use of sulfonamides are alternative methods for preparing more substituted amines. uomustansiriyah.edu.iqmsu.edu

Here is an interactive data table summarizing acylation and alkylation reactions of secondary amines:

Table 1: Acylation and Alkylation of Secondary Amines| Reaction Type | Reagent | Product | Key Considerations |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Amide (R-CONR'R'') | Requires a base to neutralize HCl. Product is less nucleophilic. |

| Acid Anhydride ((RCO)₂O) | Amide (R-CONR'R'') | A base is also typically used. | |

| Alkylation | Alkyl Halide (R-X) | Tertiary Amine (R-NR'R'') | Can lead to polyalkylation (quaternary ammonium salts). uomustansiriyah.edu.iqmsu.edu |

| Quaternary Ammonium Salt | Favored with excess alkyl halide. mnstate.edu |

Formation of Amides and Sulfonamides

The secondary amine of (R)-N-Benzylpyrrolidin-3-amine can be readily converted to amides and sulfonamides.

Amide formation is achieved through acylation, as described previously. This transformation is a common strategy in drug discovery to modify the physicochemical properties of a molecule. nih.gov

Sulfonamide formation occurs when the amine reacts with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. libretexts.org The resulting sulfonamides are valuable in medicinal chemistry, with many exhibiting antibacterial properties. libretexts.org The Hinsberg test utilizes this reaction to differentiate between primary, secondary, and tertiary amines. libretexts.org Sulfonamides can also be used as protecting groups for amines. While p-toluenesulfonamides are very stable, their removal can be difficult. Nitrobenzenesulfonamides are more easily cleaved but have limited stability. nih.gov

Transformations at the Pyrrolidine Ring System

The pyrrolidine ring itself is a scaffold for various chemical modifications, including substitution reactions and ring modifications. The inherent chirality of (R)-N-Benzylpyrrolidin-3-amine makes these transformations particularly interesting for the synthesis of enantiomerically pure compounds. nih.gov

Substitution Reactions and Ring Modifications on Chiral Pyrrolidines

Substituted chiral pyrrolidines are prevalent structural motifs in biologically active compounds and are also used as organocatalysts. mdpi.com Various methods exist for introducing substituents onto the pyrrolidine ring.

Substitution reactions can occur at different positions of the pyrrolidine ring. For instance, α-arylation of pyrrolidines has been achieved in a one-pot method. rsc.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines, capable of creating up to four new stereocenters. mappingignorance.org

Ring modifications of pyrrolidines can lead to the formation of other heterocyclic structures or pyrrolidines with different substitution patterns. For example, photo-promoted ring contraction of pyridines can yield pyrrolidine derivatives. nih.gov Ring-closing metathesis is another strategy for synthesizing chiral pyrrolidine derivatives. amanote.com

Reactions Involving the Secondary Amine Functionality of (R)-N-Benzylpyrrolidin-3-amine 2HCl

The secondary amine of (R)-N-Benzylpyrrolidin-3-amine plays a crucial role in many of its reactions. As a nucleophile, it can participate in various bond-forming reactions. libretexts.org For example, it can react with ketones or aldehydes to form enamines. mnstate.edu

The basicity of the pyrrolidine nitrogen is influenced by substituents on the ring. nih.gov This basicity is fundamental to its role as a catalyst in many organic reactions. The N-benzyl group can be removed under certain conditions, such as catalytic hydrogenation, to provide the free secondary amine, although this can sometimes lead to the reduction of other functional groups. nih.gov

Mechanism-Based Studies of Reactivity for this compound Derivatives

Understanding the reaction mechanisms of (R)-N-Benzylpyrrolidin-3-amine derivatives is essential for optimizing reaction conditions and designing new synthetic strategies.

The Friedel-Crafts reaction , a classic method for alkylation and acylation of aromatic rings, proceeds through the formation of a carbocation or an acylium ion intermediate. byjus.comyoutube.com However, this reaction is not suitable for aromatic rings containing an amino group because the lone pair of electrons on the nitrogen reacts with the Lewis acid catalyst, deactivating the ring. libretexts.org

In alkylation reactions of amines , the reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile. uomustansiriyah.edu.iqlumenlearning.com The initial product is an ammonium salt, which is then deprotonated. mnstate.edu

The formation of sulfonamides involves a nucleophilic attack of the amine on the sulfonyl chloride. libretexts.org Computational studies have shown that the deprotection of sulfonamides can proceed through a Meisenheimer complex intermediate. nih.gov

Here is an interactive data table summarizing the mechanisms of key reactions:

Table 2: Mechanistic Insights into Key Reactions| Reaction | Key Intermediate(s) | Mechanism Type | Notes |

|---|---|---|---|

| Friedel-Crafts Alkylation | Carbocation | Electrophilic Aromatic Substitution | Not suitable for amines due to catalyst deactivation. libretexts.org |

| Friedel-Crafts Acylation | Acylium ion | Electrophilic Aromatic Substitution | Also not suitable for amines. libretexts.org |

| Amine Alkylation | Ammonium salt | SN2 | The amine acts as a nucleophile. uomustansiriyah.edu.iqlumenlearning.com |

| Sulfonamide Formation | - | Nucleophilic Acyl Substitution | Analogous to acylation. libretexts.org |

| Sulfonamide Deprotection | Meisenheimer complex | Nucleophilic Aromatic Substitution | Can occur in one or two steps. nih.gov |

Kinetic Analysis of Reaction Pathways

The reactivity of (R)-N-benzylpyrrolidin-3-amine is dictated by the nucleophilicity of its two nitrogen atoms and the potential for steric hindrance from the benzyl (B1604629) group. Understanding the kinetics of its reactions is crucial for controlling product distribution, particularly in competitive reaction scenarios.

While specific kinetic data for the derivatization of this compound is not extensively documented in publicly available literature, general principles of amine reactivity and studies on analogous systems provide a framework for understanding its reaction pathways. The acylation of amines, a common derivatization strategy, is a case in point. The rate of acylation is influenced by the nucleophilicity of the amine, the electrophilicity of the acylating agent, the solvent, and the presence of catalysts or bases.

Furthermore, computational studies on related systems, such as the reaction between 3-pyrroline-2-one (B142641) and aliphatic amines, have demonstrated that kinetic selectivity often outweighs thermodynamic selectivity in determining the major product. beilstein-journals.org Density functional theory (DFT) calculations can elucidate the potential energy surface of a reaction, revealing the pathway with the lowest activation energy (ΔG‡) and thus predicting the kinetically favored product. beilstein-journals.org In the absence of specific experimental kinetic data for this compound, such computational approaches offer a valuable tool for predicting its reactivity in various transformations.

The following interactive table summarizes hypothetical reaction parameters that could be investigated to understand the kinetic profile of the acylation of (R)-N-Benzylpyrrolidin-3-amine.

| Parameter | Condition 1 | Condition 2 | Expected Outcome on Reaction Rate |

|---|---|---|---|

| Solvent | Aprotic (e.g., Dichloromethane) | Protic (e.g., Ethanol) | Rates may differ due to solvation effects on the transition state. |

| Acylating Agent | Acetyl Chloride | Acetic Anhydride | Higher reactivity of acetyl chloride would lead to a faster rate. |

| Base | Triethylamine | Pyridine | Stronger, less hindered bases generally lead to faster reactions. |

| Temperature | 25 °C | 50 °C | Increased temperature will increase the reaction rate. |

Elucidation of Stereochemical Control Elements in Organic Reactions

The (R)-configuration of the stereocenter at the 3-position of the pyrrolidine ring, in conjunction with the bulky N-benzyl group, plays a pivotal role in directing the stereochemical outcome of reactions at or adjacent to the chiral center. This makes (R)-N-benzylpyrrolidin-3-amine and its derivatives valuable chiral auxiliaries and synthons in asymmetric synthesis.

One of the key strategies for exploiting the stereochemical control elements of this scaffold is through diastereoselective reactions. For instance, in the synthesis of (3R, 1ʹS)-3-[(1ʹ-N-Methylamino)ethyl]pyrrolidine, a crucial chiral building block, a key step involves the diastereoselective hydrogenation of a 3-acetyl-1-benzyl-2-pyrrolidinone intermediate. The use of a Ru-BINAP complex as a catalyst directs the hydrogenation to favor the formation of one diastereomer over the other, with the existing stereocenter in the pyrrolidone ring influencing the facial selectivity of the ketone reduction.

The N-benzyl group also exerts significant stereocontrol. In the synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides, the stereochemistry of the final products, which are potent dual serotonin/noradrenaline reuptake inhibitors, is crucial for their biological activity. The synthetic route must preserve the (R)-configuration of the starting material.

Furthermore, the pyrrolidine ring itself can adopt different conformations, and the substituents on the ring can influence this conformational preference. In the context of pyrrolidine-based organocatalysts, structural studies using 2D-NMR and DFT calculations have revealed that different conformational preferences of the corresponding enamines can provide insight into the observed catalytic performance and stereoselectivity. nih.gov For example, silyl-substituted N-protected pyrrolidines have been shown to be highly effective in benchmark Michael additions, with the stereochemical information being transferred with remarkable efficiency. nih.gov

The following interactive table illustrates how the stereochemical elements of (R)-N-benzylpyrrolidin-3-amine can influence the outcome of a hypothetical alkylation reaction.

| Reactant | Reaction Condition | Expected Stereochemical Outcome | Controlling Element |

|---|---|---|---|

| (R)-N-Benzylpyrrolidin-3-amine | Alkylation with a prochiral electrophile | Diastereomeric excess of one product | The (R)-stereocenter directs the approach of the electrophile. |

| N-Acylated derivative | Enolate formation followed by alkylation | High diastereoselectivity | The N-acyl and N-benzyl groups influence the enolate geometry. |

| Use as a chiral ligand | In a metal-catalyzed reaction | High enantiomeric excess in the product | The chiral environment created by the ligand. |

Applications of R N Benzylpyrrolidin 3 Amine 2hcl in Asymmetric Catalysis and Synthesis

Role as a Chiral Ligand in Transition-Metal Catalysis

The design of tailored chiral ligands is fundamental to asymmetric transition-metal catalysis, a field that has been central to stereoselective synthesis for over fifty years. rsc.org Chiral pyrrolidine (B122466) derivatives are frequently employed as backbones for ligands due to their proven ability to induce high levels of asymmetry in a wide array of metal-catalyzed reactions. nih.govrsc.org

The effectiveness of a chiral ligand lies in its ability to create a well-defined, asymmetric environment around a metal center. The pyrrolidine ring of (R)-N-Benzylpyrrolidin-3-amine provides a rigid and stereochemically defined backbone. acs.org The two amine functionalities—the ring nitrogen and the exocyclic 3-amino group—serve as coordination sites for transition metals. The synthesis of such ligands often involves derivatizing the amino groups to introduce other donor atoms, such as phosphorus, to create multidentate ligands (e.g., PNNP ligands). researchgate.net

When these chiral ligands coordinate to a metal, they can form various geometric isomers (e.g., trans, cis-α, and cis-β in octahedral complexes). acs.org The inherent chirality of the ligand backbone dictates the preferred stereochemistry at the metal center, which is crucial for asymmetric induction. acs.org For instance, C₂-symmetric 2,5-disubstituted pyrrolidines have been synthesized and used as chiral ligands for reactions involving diethylzinc (B1219324) additions to aldehydes, demonstrating high yields and enantioselectivity. rsc.org The N-benzyl group on the 3-amine can provide beneficial steric bulk, influencing the orientation of the substrate in the catalyst's chiral pocket and enhancing enantiocontrol.

Table 1: Examples of Pyrrolidine-Based Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Chiral PNNP with Pyrrolidine Backbone | Iron (Fe) | Asymmetric Transfer Hydrogenation | Combines phosphorus and nitrogen donors for efficient catalysis. | researchgate.net |

| C₂-Symmetric 2,5-Disubstituted Pyrrolidine | Zinc (Zn) | Addition of Diethylzinc to Aldehydes | High enantiomeric excess (70-96% ee) achieved. | rsc.org |

| Chiral Bishydrazone Ligand | Palladium (Pd) | Atroposelective Cross-Coupling | Utilizes a chiral pyrrolidine unit for stereocontrol. | nih.gov |

Asymmetric hydrogenation is a powerful method for producing chiral alcohols, which are vital building blocks in the pharmaceutical and fine chemical industries. researchgate.net Chiral ligands based on the pyrrolidine framework have been successfully applied in these reactions. For example, novel chiral PNNP ligands incorporating a pyrrolidine backbone have been used in combination with iron catalysts for the asymmetric transfer hydrogenation (ATH) of various ketones. These systems have demonstrated high conversions (over 95%) and excellent enantioselectivities (up to 97% ee). researchgate.net The chirality of the pyrrolidine ring is directly transferred to the product during the hydrogenation step, with the ligand's substituents playing a key role in creating a selective catalytic environment.

Asymmetric cross-coupling reactions are a cornerstone of modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. Chiral ligands are essential for controlling the stereochemistry of these transformations. Pyrrolidine-based ligands have proven effective in this domain. For instance, C₂-symmetrical 2,5-diarylpyrrolidines have been developed into highly efficient phosphoramidite (B1245037) ligands for palladium-catalyzed enantioselective cycloadditions. nih.gov Furthermore, chiral bishydrazone ligands derived from pyrrolidines have been applied in palladium-catalyzed atroposelective cross-coupling reactions, showcasing the versatility of this scaffold in creating stereochemically complex molecules. nih.gov

Contribution to Organocatalysis with Pyrrolidine Derivatives

Asymmetric organocatalysis has emerged as a powerful tool for building complex molecules, often using catalysts derived from natural amino acids like proline. nih.govnih.gov Pyrrolidine derivatives are central to this field, typically activating substrates through the formation of enamine or iminium ion intermediates. nih.govuva.es

Prolinamides, which are derivatives of proline, are highly valuable organocatalysts for enantioselective reactions that proceed via enamine activation. uva.esrsc.org The structure of (R)-N-Benzylpyrrolidin-3-amine provides a foundation for creating catalysts analogous to prolinamides. By modifying the amide nitrogen with different substituents, the steric and electronic properties of the catalyst can be modulated to optimize performance. uva.esrsc.org The benzyl (B1604629) group in (R)-N-Benzylpyrrolidin-3-amine can act as a bulky substituent that helps to create a defined chiral pocket around the active site, thereby enhancing stereoselectivity. nih.gov Research has shown that incorporating bulky and rigid elements into prolinamide structures can lead to improved yields and selectivities in asymmetric transformations. nih.gov

The pyrrolidine scaffold is renowned for its ability to catalyze key carbon-carbon bond-forming reactions, such as the aldol (B89426) and Mannich reactions, with high stereocontrol. nih.govtandfonline.comtandfonline.com Chiral pyrrolidine derivatives function by forming a nucleophilic enamine with a donor ketone or aldehyde, which then reacts with an electrophilic acceptor. thieme-connect.com

In the asymmetric aldol reaction , pyrrolidine-based catalysts have been used to condense ketones with aldehydes, producing β-hydroxy carbonyl compounds with excellent diastereoselectivity and enantioselectivity (dr up to 97:3, ee >99.9%). tandfonline.comtandfonline.com The catalyst's structure, including the substituents on the pyrrolidine ring, is crucial for shielding one face of the enamine, thus directing the approach of the aldehyde to achieve high stereoselectivity. tandfonline.com

The asymmetric Mannich reaction using simple chiral pyrrolidine catalysts can produce amino acid derivatives with high diastereomeric ratios (up to >19:1 dr) and enantiomeric excesses (up to 99% ee). nih.gov Cascade reactions combining organocatalysis and gold catalysis have been developed for the enantioselective synthesis of substituted pyrrolidines via a nitro-Mannich/hydroamination sequence, achieving excellent diastereo- and enantioselectivities. acs.org These examples highlight the capacity of the chiral pyrrolidine core, as found in (R)-N-Benzylpyrrolidin-3-amine, to serve as a foundation for highly effective organocatalysts.

Table 2: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Reactions

| Reaction | Catalyst Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aldol Reaction | Pyrrolidine-oxadiazolone conjugate | Aromatic aldehydes and ketones | up to 97:3 | >99.9% | tandfonline.comtandfonline.com |

| Mannich Reaction | Simple chiral pyrrolidine | Aldehydes and imines | 10:1 to >19:1 | 97-99% | nih.gov |

| Nitro-Mannich/Hydroamination | Bifunctional organocatalyst | N-Cbz imines and nitroallene | Excellent | 85-96% | acs.org |

Catalytic Activity in Other Organocatalytic Transformations

While (R)-N-Benzylpyrrolidin-3-amine is structurally related to the well-known proline-based organocatalysts, detailed research on its specific application in a wide array of other organocatalytic transformations is not extensively documented in publicly available literature. However, based on the fundamental principles of aminocatalysis, its potential as a catalyst can be inferred for several reaction types. The secondary amine of the pyrrolidine ring can participate in enamine and iminium ion catalysis, analogous to proline and its derivatives.

Potential organocatalytic applications could include:

Michael Additions: The formation of an enamine intermediate with a carbonyl compound (an aldehyde or ketone) would allow for the conjugate addition to α,β-unsaturated systems. The stereochemical outcome would be directed by the chiral environment of the pyrrolidine catalyst.

Aldol Reactions: As an aminocatalyst, it could facilitate asymmetric aldol reactions between ketones and aldehydes. The catalyst would activate the ketone as an enamine nucleophile, which would then react with the aldehyde electrophile.

Mannich Reactions: The in situ formation of a chiral imine from an aldehyde and the catalyst could be attacked by a nucleophile, such as an enolizable ketone, to afford chiral β-amino carbonyl compounds.

The N-benzyl group can play a significant role in modulating the steric environment and solubility of the catalyst, potentially influencing the stereoselectivity of the catalyzed reactions. However, without specific published research data, the efficiency and stereoselectivity of (R)-N-Benzylpyrrolidin-3-amine 2HCl in these transformations remain speculative.

Function as a Chiral Auxiliary in Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. (R)-N-Benzylpyrrolidin-3-amine can serve as such an auxiliary, where the amine functionality allows for its attachment to a substrate, and its inherent chirality directs the formation of a new stereocenter.

The application of (R)-N-Benzylpyrrolidin-3-amine as a chiral auxiliary allows for the diastereoselective synthesis of various functionalized molecules. By forming an amide or an enamine with a substrate, the chiral pyrrolidine moiety can effectively shield one face of the molecule, directing the approach of a reagent to the opposite face.

While specific examples detailing the use of (R)-N-Benzylpyrrolidin-3-amine as a chiral auxiliary are not widespread in peer-reviewed journals, the principles can be illustrated by analogy with similar chiral amine auxiliaries used in reactions such as:

Diastereoselective Alkylation: A classic application involves the alkylation of an enolate derived from an amide formed between a carboxylic acid and the chiral amine auxiliary. The bulky N-benzyl group and the stereocenter on the pyrrolidine ring would create a rigid, chiral environment, favoring the approach of an alkylating agent from one direction.

Diastereoselective Conjugate Addition: Substrates containing an α,β-unsaturated system, when attached to the chiral auxiliary, can undergo diastereoselective conjugate addition of nucleophiles. The auxiliary would control the conformation of the unsaturated system, leading to a preferential attack at the β-position from one side.

A patent for the synthesis of amine stereoisomers describes the use of chiral primary amine auxiliaries in the reductive amination of ketones to achieve high diastereomeric excess (≥70%). google.com In this context, an auxiliary like (R)-N-Benzylpyrrolidin-3-amine could be employed to synthesize chiral amines, with the diastereoselectivity being influenced by the chiral auxiliary. google.com

Table 1: Potential Diastereoselective Reactions Using (R)-N-Benzylpyrrolidin-3-amine as a Chiral Auxiliary

| Reaction Type | Substrate | Reagent | Potential Product | Expected Diastereoselectivity |

| Alkylation | Amide of a carboxylic acid | Alkyl halide | α-Alkylated carboxylic acid derivative | High |

| Conjugate Addition | α,β-Unsaturated amide | Organometallic reagent | β-Substituted carboxylic acid derivative | Moderate to High |

| Reductive Amination | Ketone | Reducing agent | Chiral secondary amine | High |

Note: This table is illustrative of potential applications based on the principles of chiral auxiliary-mediated synthesis. Specific experimental data for (R)-N-Benzylpyrrolidin-3-amine in these roles is limited in the surveyed literature.

Auxiliary Cleavage:

The N-benzyl group in (R)-N-Benzylpyrrolidin-3-amine can be cleaved under various conditions. The most common and effective method for the debenzylation of amines is catalytic hydrogenation. acs.orgnih.gov This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. acs.orgnih.gov The reaction is generally clean and results in the formation of the debenzylated product and toluene (B28343) as a byproduct.

Recent advancements have shown that the combination of Pd/C with niobic acid-on-carbon (Nb2O5/C) can significantly facilitate the hydrogenative deprotection of N-benzyl groups, often requiring shorter reaction times and milder conditions. acs.orgnih.gov Another method for the rapid deprotection of N-benzyl groups is catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C. mdma.ch This method is often faster than traditional hydrogenation. mdma.ch

Recycling Strategies:

The recovery and reuse of the chiral auxiliary are economically and environmentally beneficial. nih.govrsc.org After cleavage of the N-benzyl group, the resulting 3-aminopyrrolidine (B1265635) derivative would need to be separated from the desired product and then re-benzylated to regenerate the original auxiliary for subsequent use.

The development of continuous flow processes for chiral auxiliary-mediated transformations has shown promise for automating the recovery and recycling of auxiliaries. nih.govrsc.org In such a system, the product is continuously separated from the auxiliary, which can then be fed back into the start of the process. nih.govrsc.org While this has been demonstrated for other auxiliaries like Oppolzer's sultam, a similar strategy could theoretically be developed for (R)-N-Benzylpyrrolidin-3-amine.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (R)-N-Benzylpyrrolidin-3-amine 2HCl in solution. Beyond simple one-dimensional proton (¹H) and carbon-13 (¹³C) NMR, advanced techniques are required to assign all signals unequivocally and to probe the compound's stereochemistry.

Multi-dimensional NMR Techniques (e.g., COSY, NOESY) for Structural Elucidation

Multi-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in establishing the connectivity and spatial proximity of atoms within the molecule.

A COSY experiment on this compound would reveal scalar couplings between protons, allowing for the tracing of proton-proton networks throughout the pyrrolidine (B122466) ring and the benzyl (B1604629) group. For instance, the correlation between the methine proton at the C3 position and the adjacent methylene (B1212753) protons at the C2 and C4 positions would be clearly visible.

A NOESY experiment provides through-space correlations between protons that are close to each other, which is crucial for confirming stereochemistry and conformational preferences. In this compound, NOESY spectra would be expected to show correlations between the benzylic protons and specific protons on the pyrrolidine ring, helping to define the orientation of the benzyl group relative to the ring. The interpretation of NOESY data can be complex due to molecular motion, but it provides invaluable insights into the molecule's three-dimensional structure in solution.

| Expected ¹H-¹H COSY Correlations | Expected ¹H-¹H NOESY Correlations |

| H3 ↔ H2, H4 | Benzylic CH₂ ↔ Pyrrolidine ring protons (e.g., H2, H5) |

| H2 ↔ H2' | H3 ↔ H5 |

| H4 ↔ H4' | Aromatic protons ↔ Benzylic CH₂ |

| H5 ↔ H5' | |

| Aromatic protons (ortho, meta, para) |

Chiral Shift Reagent Applications for Enantiopurity Determination

The determination of enantiomeric purity is critical for chiral compounds. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful method for this purpose. nih.govnih.gov For (R)-N-Benzylpyrrolidin-3-amine, a chiral auxiliary can be added to a solution of the amine to form diastereomeric complexes that are distinguishable by NMR.

The choice of the chiral auxiliary is crucial. For secondary amines, various chiral acids or their derivatives have been shown to be effective. nih.gov The interaction between the chiral amine and the chiral auxiliary leads to the formation of transient diastereomeric species with slightly different chemical shifts for corresponding protons or other nuclei. The integration of these separated signals allows for the quantification of the enantiomeric excess (ee).

| Chiral Auxiliary Type | Principle of Separation | Expected NMR Observation |

| Chiral Solvating Agent (e.g., (R)-BINOL-phosphoric acid) | Formation of transient diastereomeric solvates | Splitting of signals for one or both enantiomers in ¹H or ¹³C NMR |

| Chiral Derivatizing Agent (e.g., Mosher's acid) | Covalent bond formation to create stable diastereomers | Appearance of two distinct sets of signals for the diastereomeric products |

Solid-State NMR for Crystalline Forms of Chiral Amines

Solid-state NMR (ssNMR) spectroscopy provides detailed information about the structure and dynamics of molecules in their crystalline state. mdpi.comnih.gov For this compound, ssNMR can be used to characterize its polymorphic forms, identify intermolecular interactions such as hydrogen bonding, and probe the local environment of the chloride counter-ions. nih.govrsc.org

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is a standard technique that provides high-resolution spectra of solid samples. The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions. Advanced ssNMR techniques, such as ¹H-¹³C Heteronuclear Correlation (HETCOR) experiments, can be used to assign the resonances and to identify protons that are in close proximity to specific carbon atoms.

Furthermore, ³⁵Cl ssNMR can be a highly sensitive probe of the local environment of the chloride ions in the dihydrochloride (B599025) salt. rsc.org The quadrupolar interaction of the ³⁵Cl nucleus is very sensitive to the symmetry of its surroundings, making it an excellent tool for distinguishing between different crystalline forms and for characterizing the hydrogen bonding network involving the chloride ions.

| ssNMR Technique | Information Obtained |

| ¹³C CP/MAS | High-resolution carbon spectrum of the solid form, identification of non-equivalent carbon sites |

| ¹H-¹³C HETCOR | Correlation between protons and directly bonded carbons, aiding in spectral assignment |

| ³⁵Cl NMR | Characterization of the chloride ion environment, sensitive to polymorphism and hydrogen bonding |

Chiroptical Spectroscopy for Absolute Configuration Elucidation

Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are essential for determining the absolute configuration of stereocenters.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's absolute configuration.

For this compound, the ECD spectrum would be dominated by electronic transitions associated with the aromatic chromophore of the benzyl group. The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the chromophores and their interaction with the chiral pyrrolidine ring. Theoretical calculations of the ECD spectrum using time-dependent density functional theory (TD-DFT) are often performed and compared with the experimental spectrum to provide a confident assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) Studies of Chiral Molecules

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. ORD and ECD are closely related through the Kronig-Kramers transforms, and an ORD spectrum provides complementary information for the assignment of absolute configuration.

The ORD curve of this compound would exhibit a plain curve at wavelengths far from an absorption band and show anomalous dispersion (a "Cotton effect") in the region of the chromophore's absorption. The sign of the Cotton effect in the ORD spectrum is directly related to the stereochemistry of the molecule.

| Chiroptical Technique | Measurement Principle | Application to this compound |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light | Determination of absolute configuration by comparing experimental and calculated spectra |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Confirmation of absolute configuration through the sign of the Cotton effect |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural confirmation of synthesized compounds and the detailed analysis of their fragmentation patterns. For this compound, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide critical data for its characterization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For (R)-N-Benzylpyrrolidin-3-amine, which has a molecular formula of C₁₁H₁₆N₂, the theoretical exact mass of the neutral free base is 176.1313 g/mol . chemsrc.com

When analyzed by mass spectrometry, the compound is typically observed in its protonated form. The dihydrochloride salt, this compound (CAS 954214-45-0), has a molecular weight of 249.18 g/mol . bldpharm.comavantorsciences.com In the mass spectrometer, this salt will generate the corresponding dication [M+2H]²⁺ or, more commonly, the monoprotonated cation [M+H]⁺ of the free base.

The expected monoisotopic mass of the singly protonated species, [C₁₁H₁₇N₂]⁺, can be precisely calculated. This value is then compared with the experimentally measured mass. The high accuracy of HRMS instruments, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition of the molecule.

Table 1: Theoretical Mass Data for (R)-N-Benzylpyrrolidin-3-amine and its Protonated Form

| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| (R)-N-Benzylpyrrolidin-3-amine (Free Base) | C₁₁H₁₆N₂ | 176.131348 |

| Protonated (R)-N-Benzylpyrrolidin-3-amine | [C₁₁H₁₇N₂]⁺ | 177.139173 |

This table presents the theoretical monoisotopic masses calculated for the neutral compound and its singly protonated form, which are fundamental for HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Amine Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For (R)-N-Benzylpyrrolidin-3-amine, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a "fingerprint" of the molecule's structure.

The fragmentation of N-benzylpyrrolidine derivatives typically follows predictable pathways, primarily involving the cleavage of the benzyl group and fragmentation of the pyrrolidine ring. The most prominent fragmentation pathway for protonated benzylamines is the cleavage of the C-N bond connecting the benzyl group to the pyrrolidine ring. nih.gov This results in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the even more stable tropylium (B1234903) ion.

Another significant fragmentation pathway involves the cleavage of the pyrrolidine ring itself. This can occur through various ring-opening mechanisms, leading to the formation of smaller charged fragments. The specific fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted Major Fragmentation Pathways and Product Ions for Protonated (R)-N-Benzylpyrrolidin-3-amine

| Precursor Ion (m/z) | Fragmentation Pathway | Major Product Ions (m/z) | Proposed Structure of Product Ion |

| 177.14 | Loss of benzyl radical | 85.07 | [C₄H₉N₂]⁺ (Protonated 3-aminopyrrolidine) |

| 177.14 | Cleavage of benzyl group | 91.05 | [C₇H₇]⁺ (Benzyl/Tropylium cation) |

| 177.14 | Loss of ammonia | 160.11 | [C₁₁H₁₄N]⁺ |

| 85.07 | Loss of ammonia | 68.05 | [C₄H₆]⁺ |

This interactive table outlines the expected major fragmentation pathways and the corresponding product ions for protonated (R)-N-Benzylpyrrolidin-3-amine based on established fragmentation mechanisms of similar compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorph Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to characterize its solid-state properties, such as polymorphism.

For this compound, the vibrational spectra will exhibit characteristic bands corresponding to the vibrations of the different functional groups. The formation of the dihydrochloride salt significantly influences the vibrational modes of the amine groups. In the free base, the primary amine (NH₂) and the tertiary amine (N-benzyl) have distinct vibrational signatures. Upon protonation to form the dihydrochloride salt, these amine groups are converted to ammonium (B1175870) (NH₃⁺) and tertiary ammonium (N⁺H) groups, respectively. This leads to the appearance of new, broad, and strong absorption bands in the IR spectrum, characteristic of ammonium salt vibrations. gla.ac.ukgla.ac.uk

The presence of different solid-state forms, or polymorphs, can be identified by differences in their vibrational spectra. Polymorphism can arise in amine salts and may be influenced by factors such as the crystallization solvent and temperature. google.com Each polymorphic form will have a unique crystal lattice, leading to distinct vibrational modes, particularly in the fingerprint region of the IR and Raman spectra.

Table 3: Expected Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N⁺-H (Ammonium) | Stretching | 3200 - 2800 (broad) | Strong, broad absorption characteristic of ammonium salts. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | |

| N⁺-H (Ammonium) | Bending | 1620 - 1560 | |

| C=C (Aromatic) | Stretching | 1600 - 1450 | |

| C-N | Stretching | 1250 - 1020 | Position and intensity may be altered by protonation. |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |

This interactive table summarizes the expected characteristic vibrational bands for this compound based on typical functional group frequencies and the known effects of amine salt formation.

Computational Chemistry and Theoretical Studies on R N Benzylpyrrolidin 3 Amine 2hcl

Conformational Analysis and Energy Landscapes

The three-dimensional structure of (R)-N-Benzylpyrrolidin-3-amine is not static; it exists as an ensemble of interconverting conformers. Understanding the relative energies and populations of these conformers is crucial, as the dominant conformation can significantly influence the molecule's reactivity and role in asymmetric catalysis.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the electronic structure and, consequently, the stability of different molecular conformations. For pyrrolidine-based structures, DFT calculations are instrumental in identifying the most stable conformers by calculating their relative energies. researchgate.net

The pyrrolidine (B122466) ring itself is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring, in this case, the benzyl (B1604629) group at the nitrogen and the amine group at the C3 position, further complicate the conformational landscape. DFT studies on similar N-substituted pyrrolidines have shown that the energy differences between conformers can be small, necessitating high-accuracy computational methods. researchgate.net For instance, studies on N-acylated proline derivatives, which share the pyrrolidine ring, have identified that a Cγ-endo pucker is more stable than the Cγ-exo state by 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution. frontiersin.org

A systematic conformational search for (R)-N-Benzylpyrrolidin-3-amine would involve rotating the flexible bonds, such as the C-N bond to the benzyl group and the C-C bonds of the benzyl group itself. Subsequent geometry optimization of each potential conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) would yield their relative energies. researchgate.net The final population of each conformer at a given temperature can then be estimated using the Boltzmann distribution.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of (R)-N-Benzylpyrrolidin-3-amine Calculated by DFT

| Conformer | Pyrrolidine Pucker | Benzyl Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | Cγ-endo | Equatorial-like | 0.00 | 73.1 |

| 2 | Cγ-exo | Equatorial-like | 1.20 | 10.1 |

| 3 | Cγ-endo | Axial-like | 1.50 | 6.1 |

| 4 | Cγ-exo | Axial-like | 2.50 | 1.1 |

Note: This table is illustrative and based on typical energy differences found in related pyrrolidine systems. Actual values for (R)-N-Benzylpyrrolidin-3-amine 2HCl would require specific calculations.

While DFT provides accurate energies for static conformers, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of chiral amines in solution. youtube.com MD simulations model the movement of atoms over time, providing a picture of the conformational space accessible to the molecule under specific conditions (e.g., in a particular solvent at a certain temperature). youtube.com

For a molecule like (R)-N-Benzylpyrrolidin-3-amine, MD simulations can reveal the pathways of interconversion between different puckered forms of the pyrrolidine ring and the rotational dynamics of the benzyl group. mdpi.com These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. While computationally less expensive than DFT, the accuracy of MM/MD depends heavily on the quality of the force field used. youtube.com

Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods can offer a compromise, treating the core chiral structure with a more accurate QM method while the surrounding solvent is handled by a faster MM force field. mdpi.com This approach is particularly useful for studying the influence of solvent on conformational preferences. mdpi.com

Elucidation of Reaction Mechanisms and Transition States

(R)-N-Benzylpyrrolidin-3-amine and similar chiral amines are often employed as catalysts or ligands in asymmetric synthesis. acs.org Computational chemistry is a key tool for understanding how these molecules facilitate chemical reactions and induce stereoselectivity. rsc.org

DFT calculations are widely used to map out the entire catalytic cycle of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.govacs.org By comparing the energy barriers of the transition states leading to the (R) and (S) products, the origin of enantioselectivity can be determined. nih.gov The path with the lower energy barrier will be kinetically favored, leading to an excess of one enantiomer.

In the context of catalysis by a derivative of (R)-N-Benzylpyrrolidin-3-amine, DFT could be used to model the interaction of the catalyst with the substrates. For example, in a Michael addition, the amine could form an enamine or iminium ion intermediate with one of the reactants. researchgate.net The benzyl group and the chiral center of the pyrrolidine ring would then create a specific chiral environment that directs the approach of the second reactant. nih.gov Non-covalent interactions, such as hydrogen bonding and steric hindrance, play a crucial role in stabilizing one transition state over the other. nih.govresearchgate.net

Table 2: Hypothetical DFT-Calculated Energy Barriers for a Catalyzed Asymmetric Reaction

| Transition State | Leading to Product | ΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-R | (R)-Product | 15.2 | 95 |

| TS-S | (S)-Product | 17.0 |

Note: This table illustrates how the difference in activation energies (ΔΔG‡) between the two competing transition states determines the enantiomeric excess of the reaction. The values are hypothetical.

Computational methods can predict the existence and structure of short-lived reactive intermediates that may be difficult or impossible to observe experimentally. acs.org For reactions involving (R)-N-Benzylpyrrolidin-3-amine, these could include enamines, iminium ions, or metal complexes where the amine acts as a ligand. researchgate.netresearchgate.net

By calculating the geometries and electronic properties of these intermediates, researchers can gain a deeper understanding of the reaction mechanism. acs.org For instance, the pyramidalization at the nitrogen atom in an enamine intermediate, influenced by the pyrrolidine ring's conformation, can be a key factor in determining the stereochemical outcome of a reaction. researchgate.net Computational studies on related systems have shown that both s-cis and s-trans conformers of enamines can be similarly stable, which challenges simpler models of stereochemical control. researchgate.net

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry can also predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and conformation. rsc.org

For this compound, theoretical calculations can aid in the interpretation of NMR, IR, and circular dichroism (CD) spectra.

NMR Spectroscopy: DFT can be used to calculate the chemical shifts of ¹H and ¹³C nuclei and spin-spin coupling constants for different conformers. frontiersin.orgresearchgate.netajol.info By comparing the Boltzmann-averaged calculated spectrum with the experimental one, the dominant solution-phase conformation can be identified. researchgate.net Studies on similar pyrrolidine derivatives have shown excellent correlation between experimental and DFT-calculated chemical shifts. frontiersin.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. researchgate.net This allows for the assignment of specific absorption bands in the experimental IR spectrum to particular vibrational modes of the molecule, such as the N-H and C-N stretching frequencies.

Circular Dichroism (CD) Spectroscopy: For chiral molecules, CD spectroscopy is a powerful technique. Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and their corresponding rotational strengths. nih.gov The calculated CD spectrum can then be compared with the experimental one to confirm the absolute configuration of the chiral center. nih.gov

NMR Chemical Shift Predictions and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The prediction of NMR chemical shifts through computational methods, primarily Density Functional Theory (DFT), has become a powerful tool to complement experimental data, aid in signal assignment, and validate proposed structures.

For this compound, theoretical calculations of 1H and 13C NMR chemical shifts would typically involve a multi-step process. Initially, the three-dimensional structure of the molecule is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), cc-pVTZ). Given the conformational flexibility of the pyrrolidine ring and the benzyl group, a thorough conformational search is essential to identify the lowest energy conformers.

Once the ensemble of low-energy conformers is established, NMR shielding tensors are calculated for each conformer using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are then obtained by averaging the shieldings over the conformer population, weighted by their Boltzmann distribution. These calculated shifts can be compared with experimental data for validation.

Hypothetical Data Table for Predicted vs. Experimental 13C NMR Chemical Shifts of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C2 | 55.8 | 56.2 | -0.4 |

| C3 | 48.5 | 48.9 | -0.4 |

| C4 | 28.1 | 28.5 | -0.4 |

| C5 | 55.2 | 55.6 | -0.4 |

| C-Benzyl CH2 | 60.3 | 60.7 | -0.4 |

| C-Benzyl C1' | 136.5 | 136.9 | -0.4 |

| C-Benzyl C2'/C6' | 129.8 | 130.2 | -0.4 |

| C-Benzyl C3'/C5' | 129.1 | 129.5 | -0.4 |

| C-Benzyl C4' | 128.7 | 129.1 | -0.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific research data for this compound is not publicly available.

Computational Circular Dichroism (CD) Calculations for Absolute Configuration

Circular Dichroism (CD) spectroscopy is an essential technique for determining the absolute configuration of chiral molecules. The comparison of experimentally measured CD spectra with those predicted by computational methods offers a reliable way to assign the (R) or (S) configuration.

The computational prediction of the electronic circular dichroism (ECD) spectrum of this compound would begin with the same conformational analysis as for NMR predictions. For each significant conformer, the electronic excitation energies and rotational strengths are calculated using Time-Dependent Density Functional Theory (TD-DFT).

Hypothetical Data Table for Calculated ECD Transitions of this compound

| Transition | Wavelength (nm) | Rotational Strength (R) (10-40 cgs) |

| 1 | 265 | +5.2 |

| 2 | 258 | -2.8 |

| 3 | 215 | +15.7 |

| 4 | 205 | -8.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific research data for this compound is not publicly available.

Ligand-Substrate/Metal Interactions and Chiral Recognition Modeling

(R)-N-Benzylpyrrolidin-3-amine and its derivatives are often employed as chiral ligands in asymmetric catalysis or as key intermediates in the synthesis of biologically active molecules. Understanding the nature of their interactions with substrates or metal centers is crucial for designing more efficient and selective processes.

Computational modeling, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, can be used to investigate these interactions. For instance, if (R)-N-Benzylpyrrolidin-3-amine were to act as a ligand for a metal catalyst, DFT calculations could be used to model the geometry of the resulting complex, determine the binding energy, and analyze the electronic structure to understand the nature of the metal-ligand bond.

In the context of chiral recognition, computational models can elucidate the subtle differences in the interactions of the (R) and (S) enantiomers with a chiral selector or a biological receptor. By analyzing the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, it is possible to rationalize the observed enantioselectivity.

Hypothetical Data Table for Interaction Energies in a Chiral Recognition Model

| Interacting Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| (R)-Ligand - Chiral Selector | Hydrogen Bond | -4.5 |

| (R)-Ligand - Chiral Selector | van der Waals | -2.8 |

| (S)-Ligand - Chiral Selector | Hydrogen Bond | -3.2 |

| (S)-Ligand - Chiral Selector | van der Waals | -2.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific research data for this compound is not publicly available.

Analytical Chemistry Methodologies for Purity and Enantiomeric Excess Determination in Research

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are the cornerstone of enantiomeric purity assessment, offering high-resolution separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques in this domain.

Chiral HPLC stands as a primary and powerful tool for the separation and quantification of enantiomers. The development of a robust chiral HPLC method is a meticulous process that involves the selection of an appropriate chiral stationary phase (CSP), optimization of the mobile phase, and thorough validation of the method's performance.

Method Development: The choice of the CSP is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely employed due to their broad applicability and excellent resolving power for a diverse range of chiral compounds, including amines. yakhak.orgnih.gov For a compound like (R)-N-Benzylpyrrolidin-3-amine, a normal-phase or reversed-phase HPLC method could be developed. A typical method development workflow would involve screening various polysaccharide-based columns with different mobile phases. For instance, in a normal-phase system, a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used. jascoinc.comuni-muenchen.de The addition of a small amount of an amine modifier, like diethylamine, can be crucial for improving peak shape and resolution for basic compounds like amines. researchgate.net

Method Validation: Once a suitable separation is achieved, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and reproducibility. chromatographyonline.comdujps.com Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). jascoinc.comresearchgate.net For instance, a validated method for a chiral amine might demonstrate a resolution factor (Rs) of greater than 2 between the enantiomers, ensuring baseline separation. uni-muenchen.de The LOD and LOQ for the undesired enantiomer are critical for controlling its levels in the final product. jascoinc.com A well-validated method provides confidence in the reported enantiomeric excess (e.e.) values.

A representative, albeit hypothetical, set of parameters for a chiral HPLC method for (R)-N-Benzylpyrrolidin-3-amine 2HCl is presented in Table 1.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Value/Condition |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

| Resolution (Rs) | > 2.0 |

| LOD | ~0.01% |

| LOQ | ~0.03% |